molecular formula C16H16F3N5O3 B2943377 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396792-30-5

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2943377
CAS No.: 1396792-30-5
M. Wt: 383.331
InChI Key: DRBJCDANCAUTCY-UHFFFAOYSA-N
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Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a methanone bridge to a 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole moiety. Its synthesis likely follows methods analogous to related derivatives, such as coupling spirocyclic amines with activated carbonyl intermediates under anhydrous conditions . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally similar analogs exhibit diverse biological activities, including σ receptor modulation .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O3/c17-16(18,19)11-1-3-12(4-2-11)24-21-13(20-22-24)14(25)23-7-5-15(6-8-23)26-9-10-27-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBJCDANCAUTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, with CAS number 898756-30-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H22F3N3O3C_{22}H_{22}F_3N_3O_3, with a molecular weight of 405.41 g/mol. Its structure features a spirocyclic framework that is characteristic of various bioactive compounds.

1. Sigma Receptor Binding

Research has shown that derivatives of the spiro compound exhibit high affinity for sigma receptors, particularly σ1 receptors. One study reported that a related compound demonstrated a binding affinity (K(i)) of 5.4 ± 0.4 nM for σ1 receptors and significant selectivity for σ2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) . This indicates that the compound may play a role in modulating neurotransmitter systems.

2. Acetylcholine Antagonism

The compound has been evaluated for its acetylcholine antagonistic activity, which is crucial for understanding its potential therapeutic applications in treating gastroenteric disorders. The antagonistic effects were assessed using methods that measure the reduction in the contractile response of guinea pig intestines to acetylcholine . These findings suggest that it could be beneficial in managing conditions like gastric hyperacidity and ulcers.

Table: Summary of Biological Activities

Activity Description Reference
Sigma Receptor BindingHigh affinity for σ1 receptors; selectivity for σ2 receptors
Acetylcholine AntagonismInhibits acetylcholine-induced contractions in guinea pig intestine
Potential Therapeutic UsesPossible applications in treating gastroenteric spasms and gastric disorders

Case Study 1: Sigma Receptor Ligands

A series of studies have synthesized various piperidine compounds related to the spiro compound, demonstrating their efficacy as σ1 receptor ligands. These studies emphasize the importance of structural modifications to enhance receptor affinity and selectivity .

Case Study 2: Gastroenteric Applications

In preclinical trials, compounds with similar structures have shown promise in reducing gastric acid secretion and alleviating symptoms associated with gastroenteric disorders. The specific mechanisms involve modulation of cholinergic pathways, highlighting the therapeutic potential of this class of compounds .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs share the 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethanone scaffold but differ in the substituent on the aryl/heteroaryl group. Below is a comparative analysis:

Compound Name / Substituent Molecular Formula Molecular Weight Key Features LogP (Calculated) Biological Activity (if reported)
Target Compound: 2-(4-(Trifluoromethyl)phenyl)-2H-tetrazol-5-yl C₁₈H₁₇F₃N₄O₃ 394.35 Trifluoromethyl enhances lipophilicity; tetrazole may act as a bioisostere ~2.5 (estimated) Not reported
[3-Fluorophenyl Derivative] C₂₁H₂₂FNO₃ 355.41 Planar structure with perpendicular fluorophenyl group; high crystallinity 1.307 Not reported
[6-Methylpyridin-3-yl Derivative] C₁₄H₁₈N₂O₃ 262.30 Pyridine ring introduces basicity; lower molecular weight 1.307 Patent-pending applications (unspecified)
[σ2 Receptor Agonist (12a)] C₂₇H₃₅N₂O₃ 435.26 Benzylpiperidine substituent; selective cytotoxicity in metastatic melanoma N/A EC₅₀ = 14 nM (σ2R); antitumor activity
[4-Methoxyphenyl Derivative] C₂₂H₂₅NO₄ 367.44 Methoxy group improves solubility; stable under standard storage N/A Not reported

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